molecular formula C7H4BrClN2 B11873196 5-Bromo-7-chloroimidazo[1,5-a]pyridine

5-Bromo-7-chloroimidazo[1,5-a]pyridine

Cat. No.: B11873196
M. Wt: 231.48 g/mol
InChI Key: UMBVYBDCEUOKLE-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of both bromine and chlorine atoms on the imidazo[1,5-a]pyridine scaffold. It is a valuable intermediate in organic synthesis and has applications in medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-aminopyridine with a suitable halogenated ketone or aldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.

Scientific Research Applications

5-Bromo-7-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-chloroimidazo[1,2-a]pyridine
  • 5-Bromo-7-chloroimidazo[1,5-b]pyridine
  • 5-Bromo-7-chloroimidazo[1,5-c]pyridine

Uniqueness

5-Bromo-7-chloroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the resulting chemical properties. The presence of both bromine and chlorine atoms on the imidazo[1,5-a]pyridine scaffold imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

5-bromo-7-chloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-2-5(9)1-6-3-10-4-11(6)7/h1-4H

InChI Key

UMBVYBDCEUOKLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Br)Cl

Origin of Product

United States

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